molecular formula C12H12N2OS B11348987 N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11348987
M. Wt: 232.30 g/mol
InChI Key: AUVHAMXJHFZVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

thiazole benzamide , belongs to the thiazole class of heterocyclic organic compounds. Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. They are part of the azole heterocycles, which also include imidazoles and oxazoles. Thiazoles exhibit diverse biological activities and are found in various biologically active compounds .

Preparation Methods

Synthetic Routes:: The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves several synthetic routes. One common method is the condensation reaction between 2-methyl-1,3-thiazole-4-carbaldehyde and benzoyl chloride or benzoyl isothiocyanate. The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.

Industrial Production:: Industrial production methods may vary, but they often involve large-scale synthesis using optimized conditions. These methods ensure efficient yield and purity for commercial applications.

Chemical Reactions Analysis

N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions:

    Electrophilic Substitution: The C-5 atom in the thiazole ring is susceptible to electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom can participate in nucleophilic substitution reactions.

Common reagents and conditions depend on the specific reaction type and desired products. For example, oxidation, reduction, and substitution reactions can lead to various derivatives of thiazole benzamide.

Scientific Research Applications

Thiazole benzamide finds applications in:

Mechanism of Action

The exact mechanism by which N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide exerts its effects depends on its specific application. It may interact with molecular targets and pathways relevant to its biological activity.

Comparison with Similar Compounds

Thiazole benzamide can be compared with other thiazole derivatives, highlighting its unique properties. Similar compounds include sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin .

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C12H12N2OS/c1-9-14-11(8-16-9)7-13-12(15)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,15)

InChI Key

AUVHAMXJHFZVSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.